molecular formula C14H11Cl2N3O2 B2523513 N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide CAS No. 920234-18-0

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide

Cat. No.: B2523513
CAS No.: 920234-18-0
M. Wt: 324.16
InChI Key: FUVNTZHNQULRCF-UHFFFAOYSA-N
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Description

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide is a synthetic organic compound characterized by the presence of both chlorobenzyl and chloropyridinyl groups attached to an oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 5-chloropyridine-2-carboxylic acid under suitable conditions to form the desired oxalamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted oxalamides.

Scientific Research Applications

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxalamides with different substituents on the benzyl and pyridinyl groups. Examples include:

  • N1-(2-fluorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide
  • N1-(2-chlorobenzyl)-N2-(5-methylpyridin-2-yl)oxalamide

Uniqueness

N1-(2-chlorobenzyl)-N2-(5-chloropyridin-2-yl)oxalamide is unique due to the specific combination of chlorobenzyl and chloropyridinyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored functionalities for specific applications.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-(5-chloropyridin-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-5-6-12(17-8-10)19-14(21)13(20)18-7-9-3-1-2-4-11(9)16/h1-6,8H,7H2,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVNTZHNQULRCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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